TSQ

Description

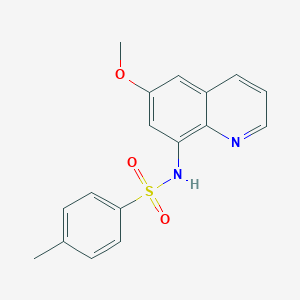

Structure

3D Structure

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-12-5-7-15(8-6-12)23(20,21)19-16-11-14(22-2)10-13-4-3-9-18-17(13)16/h3-11,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRNYOZJJMFDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Record name | 6-methoxy-(8-p-toluenesulfonamido)quinoline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/TSQ | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148996 | |

| Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109628-27-5 | |

| Record name | N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109628-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-METHOXY-8-QUINOLYL)-4-TOLUENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWW052N6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the TSQ Fluorescent Probe: Mechanism of Action and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ) fluorescent probe, a valuable tool for the detection and imaging of intracellular zinc (Zn²⁺). This document details the core mechanism of action, summarizes key photophysical and binding properties, and provides detailed experimental protocols for its application in cellular and biochemical assays.

Core Mechanism of Action

This compound is a membrane-permeable fluorescent sensor that exhibits a significant increase in fluorescence intensity upon binding to zinc. Its mechanism of action is primarily based on the principle of chelation-enhanced fluorescence (CHEF). In its unbound state, the fluorescence of the this compound molecule is minimal. Upon chelation with Zn²⁺, a rigid complex is formed, which restricts intramolecular rotation and other non-radiative decay pathways, leading to a pronounced enhancement of the fluorescence quantum yield.

The stoichiometry of the this compound-Zn²⁺ complex plays a crucial role in its fluorescent properties. In aqueous solutions and when cellular mobile zinc levels are high, this compound typically forms a 2:1 complex with zinc, denoted as Zn(this compound)₂. This complex is characterized by a diffuse intracellular fluorescence with an emission maximum around 490 nm.[1][2]

However, a key feature of this compound in a biological context is its ability to form a ternary 1:1:1 complex with zinc that is already bound to a protein (this compound-Zn-protein). This interaction results in a distinct blue-shift in the emission spectrum, with a maximum typically observed around 470 nm.[1][2] This spectral shift allows for the differentiation between pools of mobile zinc and zinc that is associated with cellular proteins. The formation of this ternary adduct is hypothesized to be the primary mechanism by which this compound images a significant fraction of the cellular zinc proteome.[1][2]

The fluorescence of both this compound-Zn²⁺ complexes can be quenched by the addition of a high-affinity zinc chelator such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN), confirming the zinc-specificity of the signal.[1][3]

Figure 1: this compound Mechanism of Action in a Cellular Context.

Quantitative Data Summary

The photophysical and binding properties of this compound and its zinc complexes are summarized in the tables below. These values are critical for designing experiments and interpreting results.

Table 1: Photophysical Properties of this compound and its Zinc Complexes

| Species | Excitation Max (λex) | Emission Max (λem) | Fluorescence Characteristics |

| Free this compound | Not Reported | Low | Minimal fluorescence |

| Zn(this compound)₂ | ~360 nm[1] | ~490 nm[1][2] | High, diffuse fluorescence |

| This compound-Zn-Protein | ~334 nm[4] | ~470 nm[1][2][4] | High, punctate fluorescence, blue-shifted |

Table 2: Binding Affinities and Dissociation Constants (Kd)

| Complex | Protein Context | Dissociation Constant (Kd) | Reference |

| This compound-Zn-Carbonic Anhydrase | Carbonic Anhydrase | 1.55 x 10⁻⁷ M | [1][2] |

| This compound-Zn-Alcohol Dehydrogenase | Alcohol Dehydrogenase | 4.86 x 10⁻⁵ M | [1] |

Note: The binding affinity of this compound for free zinc in solution is not well-characterized, as the probe is primarily used to detect zinc within a biological milieu, often in association with proteins.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the this compound fluorescent probe for intracellular zinc detection.

Staining and Imaging of Intracellular Zinc in Cultured Cells

This protocol outlines the steps for staining adherent cells with this compound to visualize intracellular zinc pools via fluorescence microscopy.

Materials:

-

Adherent cells cultured on glass coverslips or in imaging-compatible plates

-

N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (this compound)

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable buffer

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent UV excitation filter)

Protocol:

-

Cell Preparation:

-

Culture cells to the desired confluency on glass coverslips or in an appropriate imaging vessel.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10-30 mM). Store at -20°C, protected from light.

-

On the day of the experiment, prepare a working solution of this compound in DPBS. The final concentration typically ranges from 1-30 µM.[3][4] The optimal concentration should be determined empirically for the specific cell type and experimental conditions. The working solution should be used immediately and kept away from light.[4]

-

-

Cell Staining:

-

Washing:

-

After incubation, aspirate the this compound solution.

-

Wash the cells three times with DPBS to remove any unbound probe.[4]

-

-

Imaging:

-

Mount the coverslip on a microscope slide with a drop of DPBS or an appropriate mounting medium.

-

Visualize the cells using a fluorescence microscope. Use an excitation wavelength around 334-360 nm and collect the emission signal around 470-495 nm.[1][4]

-

Acquire images for analysis. The expected result is punctate fluorescence concentrated around the nucleus, corresponding to this compound-Zn-protein adducts.[1][2]

-

Controls:

-

Positive Control: To confirm that this compound is responsive to an increase in mobile zinc, cells can be co-incubated with a zinc ionophore like pyrithione (e.g., 3 µM) and an external source of zinc (e.g., 30 µM ZnCl₂). This should result in a significant increase in diffuse fluorescence with an emission peak shifted towards 490 nm.[1]

-

Negative Control: To verify the zinc specificity of the fluorescence, stained cells can be treated with a membrane-permeable zinc chelator like TPEN (e.g., 100 µM). This should lead to a significant quenching of the fluorescence signal.[1][3]

Figure 2: Experimental Workflow for Cellular Staining with this compound.

Spectrofluorometric Analysis of this compound-Zn-Protein Interactions

This protocol describes how to use spectrofluorometry to characterize the interaction between this compound and a purified zinc-containing protein (e.g., Carbonic Anhydrase).

Materials:

-

Purified zinc-containing protein (e.g., Zn-Carbonic Anhydrase)

-

Apo-protein (the same protein without zinc) as a control

-

This compound

-

Appropriate buffer (e.g., 50 mM HEPES, pH 7.2)

-

Spectrofluorometer

Protocol:

-

Reagent Preparation:

-

Prepare a solution of the purified Zn-protein in the buffer at a known concentration.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the same buffer to a working concentration (e.g., 10 µM).

-

-

Titration:

-

Place a solution of the Zn-protein in a cuvette.

-

Record the baseline fluorescence emission spectrum (e.g., scanning from 400 nm to 600 nm with an excitation of ~360 nm).

-

Add incremental amounts of the this compound working solution to the cuvette containing the Zn-protein solution.

-

After each addition, mix gently and allow the solution to equilibrate.

-

Record the fluorescence emission spectrum. A progressive increase in fluorescence intensity with a maximum at approximately 470 nm is expected, indicating the formation of the ternary this compound-Zn-protein complex.[1]

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at 470 nm as a function of the this compound concentration.

-

The resulting titration curve can be fitted to a suitable binding model to calculate the dissociation constant (Kd) for the interaction.[1]

-

Controls:

-

Apo-protein Control: Perform the same titration with the apo-protein to demonstrate that the fluorescence enhancement is dependent on the presence of zinc in the protein.

-

This compound alone: Record the fluorescence spectrum of this compound in the buffer to establish its baseline fluorescence.

This comprehensive guide provides the foundational knowledge and practical protocols for the effective use of the this compound fluorescent probe in zinc biology research. Adherence to these guidelines and the inclusion of appropriate controls will ensure robust and reliable data generation.

References

- 1. This compound, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Fluorescent Probe | Chelator | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physical and Chemical Properties of TSQ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), a widely used fluorescent probe for the detection of zinc ions (Zn²⁺) in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize fluorescent imaging and zinc biology in their work.

Core Chemical and Physical Properties

This compound is a quinoline derivative that functions as a highly sensitive and specific fluorescent sensor for zinc.[1] Its utility in biological research stems from its membrane permeability and its distinct fluorescence response upon binding to zinc ions.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | N-(6-Methoxyquinolin-8-yl)-4-methylbenzene-1-sulfonamide | [1] |

| Synonyms | 6-Methoxy-8-p-toluenesulfonamido-quinoline | |

| CAS Number | 109628-27-5 | [1] |

| Chemical Formula | C₁₇H₁₆N₂O₃S | [1] |

| Molar Mass | 328.39 g·mol⁻¹ | [1] |

| Appearance | Off-white solid | [2] |

Solubility and Stability

| Property | Value | Reference |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [2] |

| Storage Conditions | Store at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles. |

Spectroscopic Properties

This compound exhibits a significant change in its fluorescence properties upon binding to zinc ions, forming a 2:1 ligand-to-metal complex.[1] This interaction leads to a strong blue fluorescence emission.

| Property | Condition | Wavelength (nm) | Reference |

| Excitation Maximum (Ex) | Zinc-bound | 334 - 365 | [1] |

| Emission Maximum (Em) | Zinc-bound | 495 | |

| Emission Maximum (Em) | Ternary complex with zinc-proteins | ~470 |

Experimental Protocols

Synthesis of a Key Precursor: 6-Methoxy-8-Nitroquinoline

Materials:

-

3-nitro-4-aminoanisole

-

Glycerol

-

Arsenic oxide

-

Concentrated sulfuric acid

-

Chloroform

-

Methanol

-

Ammonium hydroxide

Procedure:

-

A slurry is created by mixing powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in a three-necked round-bottomed flask.

-

Concentrated sulfuric acid is added dropwise to the stirred mixture. The temperature will spontaneously rise.

-

The flask is then fitted for vacuum distillation and heated in an oil bath to remove water.

-

After water removal, more sulfuric acid is added dropwise while maintaining a specific temperature range.

-

The reaction mixture is heated for several hours and then cooled.

-

The mixture is diluted with water and then neutralized with concentrated ammonium hydroxide.

-

The crude product is extracted with chloroform.

-

The chloroform extract is concentrated, and the resulting crystals of 6-methoxy-8-nitroquinoline are collected by filtration.

-

The crystals are washed with methanol and dried.

Protocol for Intracellular Zinc Staining and Fluorescence Microscopy

This protocol outlines the general steps for using this compound to visualize intracellular zinc in cultured cells.

Materials:

-

Cultured cells on coverslips

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

This compound stock solution (in DMSO)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Grow cells on glass coverslips to the desired confluency.

-

Rinse the cells three times with DPBS to remove extracellular zinc.

-

Prepare a working solution of this compound in DPBS (e.g., 30 µM).

-

Incubate the cells with the this compound working solution at 37°C for 30 minutes in the dark.

-

After incubation, rinse the cells three times with DPBS to remove excess this compound.

-

Mount the coverslips on a microscope slide.

-

Visualize the cells using a fluorescence microscope with an excitation wavelength of approximately 334-365 nm and an emission filter centered around 495 nm.[1]

Mechanism of Action and Biological Interactions

The primary chemical property of this compound exploited in biological research is its ability to act as a fluorescent chelator for zinc ions.

Zinc Binding and Fluorescence

This compound forms a stable 2:1 complex with Zn²⁺.[1] This binding event rigidifies the molecular structure and leads to a significant increase in fluorescence quantum yield, resulting in a bright blue emission upon excitation. In the cellular environment, this compound can also form ternary complexes with zinc that is already bound to proteins (this compound-Zn-Protein). These ternary complexes exhibit a blue-shifted emission maximum (around 470 nm) compared to the binary Zn(this compound)₂ complex. This property allows for the imaging of both labile and protein-bound zinc pools.

Role in Signaling Pathways

It is important to note that this compound is primarily a tool for the detection and visualization of intracellular zinc. Zinc itself is a crucial second messenger in numerous signaling pathways, regulating processes such as cell proliferation and mitochondrial activity. While this compound allows for the study of the role of zinc in these pathways by reporting its presence and concentration, there is no evidence in the searched literature to suggest that this compound itself directly modulates or participates in these signaling cascades. Its function is that of a passive reporter.

References

Technical Guide: Solubility of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide in Dimethyl Sulfoxide (DMSO)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Physicochemical Properties and Expected Solubility

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Generally, sulfonamides exhibit a range of solubilities in organic solvents. While some may be freely soluble, others are known to be only slightly or sparingly soluble in DMSO. The molecular structure of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, which includes both aromatic quinoline and benzene rings, contributes to its overall lipophilicity, which in turn influences its solubility.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide in DMSO has not been extensively reported. The following table is provided as a template for researchers to populate with their own experimentally determined values.

| Parameter | Value | Units | Conditions |

| Solubility in DMSO | To Be Determined | mg/mL | 25°C, 1 atm |

| Molar Solubility in DMSO | To Be Determined | mol/L | 25°C, 1 atm |

| Method of Determination | e.g., NMR Spectroscopy | - | - |

Experimental Protocol for Solubility Determination in DMSO via NMR Spectroscopy

A reliable method for determining the solubility of organic compounds in DMSO is through Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This approach allows for accurate quantification of the dissolved compound.

4.1 Materials and Equipment

-

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (solid)

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

Internal standard (e.g., 1 mM Isoleucine solution in DMSO-d6)[2]

-

Vortex mixer

-

Centrifuge

-

NMR spectrometer (e.g., 600 MHz) with cryoprobe[2]

-

NMR tubes

-

Analytical balance

-

Pipettes and tips

4.2 Procedure

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide in DMSO-d6 (e.g., 100 mM) by dissolving a precisely weighed amount of the compound in a known volume of the solvent. Vigorous shaking or vortexing may be required to facilitate dissolution.[2]

-

Equilibration: Allow the prepared solutions to equilibrate overnight at room temperature to ensure that the dissolution has reached a steady state.[2]

-

Sample Preparation for NMR: Prepare a series of diluted solutions with a target concentration (e.g., 1 mM) in DMSO-d6 from the stock solution.[2]

-

NMR Analysis: Acquire ¹H NMR spectra for each sample. The experimental temperature should be controlled and recorded (e.g., 298 K).[2]

-

Quantification: The concentration of the dissolved compound can be determined by integrating the NMR peaks and comparing them to the signal of a known concentration of an internal standard. The PULCON (Pulse Length based Concentration determination) method is a suitable technique for this quantification.[2]

Visualizations

5.1 Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a research compound.

Caption: A logical workflow for determining the solubility of a chemical compound.

5.2 Mechanism of Action as a Zinc Fluorescent Probe

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ) functions as a fluorescent sensor for zinc ions. The proposed mechanism involves the formation of a ternary complex between this compound, a zinc ion, and a protein, leading to a detectable fluorescence signal.[1]

Caption: Formation of a fluorescent ternary complex with this compound, zinc, and a protein.

References

- 1. This compound (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound QC at ZoBio by NMR: Structure Confirmation and Solubility Assay - ZoBio - Drug Discovery Technology [zobio.com]

An In-depth Technical Guide to N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ)

CAS Number: 109628-27-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as TSQ, is a vital fluorescent probe extensively utilized in biological research for the detection and imaging of intracellular zinc ions (Zn²⁺).[1][2] Its membrane permeability allows for the visualization of zinc within living cells, making it an invaluable tool for studying the roles of this essential metal ion in various physiological and pathological processes.[3] this compound's fluorescence is highly dependent on the presence of zinc, exhibiting a significant increase in quantum yield upon chelation. This property has been harnessed to investigate zinc homeostasis, trafficking, and its involvement in cellular signaling, including the induction of apoptosis.[4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, mechanism of action as a zinc sensor, and detailed experimental protocols for its application in cellular imaging.

Physicochemical and Spectroscopic Properties

This compound is a solid, typically appearing as a white to brown powder or crystal. A summary of its key physicochemical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆N₂O₃S | |

| Molecular Weight | 328.39 g/mol | |

| Appearance | White to brown powder/crystal | |

| Solubility | Soluble in DMSO |

Table 2: Spectroscopic Properties of this compound and its Zinc Complexes

| Species | Excitation Maxima (λex) | Emission Maxima (λem) | Reference |

| This compound (apo) | ~334-360 nm | Non-fluorescent or weakly fluorescent | [1][3] |

| Zn(this compound)₂ Complex | ~360 nm | ~490-495 nm | [1][2] |

| This compound-Zn-Protein Ternary Complex | Not specified | ~470 nm (blue-shifted) | [1][2] |

Synthesis

The synthesis of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) involves a two-step process starting from 4-methoxy-2-nitroaniline. The first step is the synthesis of the key intermediate, 6-methoxy-8-aminoquinoline, via a Skraup reaction. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product.

Experimental Protocol: Synthesis of 6-methoxy-8-aminoquinoline

This protocol is based on the Skraup reaction, a classic method for quinoline synthesis.

-

Reaction Setup: In a fume hood, a mixture of 4-methoxy-2-nitroaniline, glycerol, arsenic pentoxide (as an oxidizing agent), and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

Heating: The mixture is heated cautiously. The reaction is exothermic and requires careful temperature control.

-

Work-up: After the reaction is complete, the mixture is cooled and poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-methoxy-8-nitroquinoline.

-

Reduction: The nitro group of 6-methoxy-8-nitroquinoline is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid.

-

Purification: The resulting 6-methoxy-8-aminoquinoline is purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound)

-

Reaction Setup: 6-methoxy-8-aminoquinoline is dissolved in a suitable solvent, such as pyridine or dichloromethane, in a round-bottom flask. The flask is cooled in an ice bath.

-

Addition of Sulfonyl Chloride: 4-Methylbenzenesulfonyl chloride (tosyl chloride) is added portion-wise to the cooled solution with stirring.

-

Reaction: The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to proceed to completion.

-

Work-up: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted with an organic solvent.

-

Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Mechanism of Action as a Zinc Sensor

This compound functions as a "turn-on" fluorescent sensor for zinc. In its unbound state, this compound is essentially non-fluorescent. Upon binding to Zn²⁺, a significant increase in fluorescence intensity is observed. The mechanism involves the chelation of the zinc ion by the nitrogen atom of the quinoline ring and the sulfonamide group. This binding event forms a rigid complex, which restricts intramolecular rotation and provides a pathway for efficient fluorescence emission.

In a biological context, this compound can interact with zinc in two primary ways:

-

Formation of a 2:1 Zn(this compound)₂ Complex: In environments with a high concentration of free or loosely bound zinc, two this compound molecules can coordinate with one zinc ion, forming a highly fluorescent Zn(this compound)₂ complex with an emission maximum around 490-495 nm.[1][2]

-

Formation of a Ternary this compound-Zn-Protein Complex: More commonly within cells, this compound binds to zinc that is already associated with proteins. This forms a ternary complex (this compound-Zn-Protein), which also results in a strong fluorescent signal.[1][2] Notably, the emission from this ternary complex is typically blue-shifted to around 470 nm compared to the Zn(this compound)₂ complex.[1][2]

The dissociation constant (Kd) for the this compound-Zn-carbonic anhydrase ternary complex has been determined to be 1.55 x 10⁻⁷ M, indicating a high affinity of this compound for protein-bound zinc.[1]

Biological Activity and Apoptosis Induction

The formation of a complex between this compound and intracellular zinc is not merely a detection event; it can also trigger biological responses. It has been reported that the this compound-zinc complex can induce apoptosis.[4] While the precise signaling cascade is an area of ongoing research, the influx of zinc into the cytoplasm is known to be a pro-apoptotic signal. Elevated intracellular zinc levels can lead to mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[5][6][7]

Signaling Pathway: Proposed Mechanism of this compound-Zinc Induced Apoptosis

The following diagram illustrates a plausible signaling pathway for apoptosis induced by the this compound-zinc complex, based on the known effects of intracellular zinc dysregulation.

Caption: Proposed signaling pathway of this compound-zinc induced apoptosis.

Experimental Protocols: Cellular Zinc Imaging

The following is a generalized protocol for using this compound to image intracellular zinc in cultured cells. It is important to optimize parameters such as probe concentration and incubation time for specific cell types and experimental conditions.

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound in the range of 1-30 mM in anhydrous DMSO.[3] Store the stock solution at -20°C or -80°C, protected from light.[3]

-

Working Solution: On the day of the experiment, dilute the this compound stock solution in a suitable buffer (e.g., DPBS or HBSS) to the final working concentration, typically between 1-30 µM.[3] The working solution should be prepared fresh and protected from light.[3]

Staining Protocol

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Washing: Gently wash the cells two to three times with warm buffer (e.g., DPBS) to remove any residual growth medium.[3]

-

Loading: Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[4]

-

Washing: After incubation, wash the cells two to three times with warm buffer to remove any unbound probe.[3]

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for UV excitation and blue/cyan emission (e.g., Ex: ~360 nm, Em: ~470-495 nm).[1][3]

Experimental Workflow for Cellular Zinc Imaging with this compound

The following diagram outlines the typical workflow for a cellular zinc imaging experiment using this compound.

Caption: Experimental workflow for cellular zinc imaging using this compound.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) is a powerful and widely used fluorescent probe for the detection and imaging of intracellular zinc. Its ability to form highly fluorescent complexes with zinc, particularly with zinc-bound proteins, provides a valuable tool for elucidating the complex roles of zinc in cellular biology. This guide has provided a comprehensive overview of its properties, synthesis, and application, with the aim of supporting researchers in their utilization of this important chemical probe. As with any experimental tool, careful optimization and consideration of its chemical and biological interactions are crucial for obtaining accurate and meaningful results.

References

- 1. This compound, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Fluorescent Probe | Chelator | TargetMol [targetmol.com]

- 5. profiles.foxchase.org [profiles.foxchase.org]

- 6. Frontiers | Mechanism of Zinc Excitotoxicity: A Focus on AMPK [frontiersin.org]

- 7. mdpi.com [mdpi.com]

The Advent of a Zinc-Sensing Pioneer: A Technical Guide to TSQ

Unveiling the History and Discovery of a Quenching-Based Fluorescent Probe

The journey of 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) as a cornerstone in the field of zinc biology began in the early 1970s, introduced by Soviet biochemists Toroptsev and Eshchenko.[1] However, it was the seminal work of Christopher Frederickson two decades later that propelled this compound into the forefront of neurobiology and cell biology research, establishing it as one of the most efficient fluorescent stains for zinc(II).[2][3]

Initially, the mechanism of this compound was understood as a straightforward chelation-enhanced fluorescence (CHEF) process.[4] In its unbound state, this compound exhibits minimal fluorescence. Upon binding to zinc ions, a highly fluorescent complex is formed.[2] It is now understood that this compound can interact with zinc in two primary ways: by forming a 2:1 ligand-to-metal complex, Zn(this compound)₂, or by forming a ternary complex with zinc already bound to a protein (this compound-Zn-Protein).[2][5][6] This dual-mode action has significant implications for interpreting experimental results, as the fluorescence properties of these two species differ.

Quantitative Analysis of this compound as a Zinc Sensor

The efficacy of a fluorescent sensor is defined by its photophysical properties. The following table summarizes the key quantitative data for this compound, providing a comparative overview for researchers.

| Property | Value | Species | Notes |

| Excitation Wavelength (λex) | ~360 nm[2] | Zn(this compound)₂ | Optimal wavelength for exciting the zinc-bound complex. |

| ~334 nm[7] | Zn(this compound)₂ | Alternative excitation wavelength reported. | |

| Emission Wavelength (λem) | ~490 nm[2][5] | Zn(this compound)₂ | Characterized by a significant Stokes shift, emitting in the blue-green region of the spectrum. |

| ~470 nm[2][5][8] | This compound-Zn-Protein | This blue-shifted emission is indicative of this compound binding to protein-associated zinc. | |

| Dissociation Constant (Kd) | 1.55 x 10⁻⁷ M[2][5][8] | This compound-Zn-Carbonic Anhydrase | This value provides a specific example of the affinity of this compound for protein-bound zinc. The affinity for other zinc-protein complexes may vary. |

| Quantum Yield (ΦF) | Not explicitly quantified in the reviewed literature. | Zn(this compound)₂ | It is noted to be lower for the this compound-Zn-Carbonic Anhydrase adduct compared to the Zn(this compound)₂ complex.[2] |

Deciphering the Zinc-Sensing Mechanism of this compound

The fluorescence of this compound is intrinsically linked to its interaction with zinc. The process can be visualized as two distinct pathways, both resulting in a detectable fluorescent signal.

Experimental Protocols for Cellular Zinc Imaging with this compound

The following provides a generalized workflow for the application of this compound in cellular zinc imaging, which should be optimized for specific cell types and experimental conditions.

I. Preparation of this compound Stock Solution

-

Dissolve this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.

-

Storage: Aliquot the stock solution into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

II. Cell Staining Protocol

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Washing: Gently wash the cells twice with a buffered saline solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Staining: Dilute the this compound stock solution in a buffered saline solution to a final working concentration (typically 10-50 µM). Incubate the cells with the this compound staining solution for 30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with the buffered saline solution to remove excess unbound this compound.

-

Imaging: Immediately proceed with fluorescence microscopy using appropriate filter sets for this compound (e.g., excitation around 360 nm and emission collection around 470-500 nm).

III. Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for using this compound to visualize intracellular zinc.

Concluding Remarks for Researchers

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Fluorescent Probes for Zinc Ions Based on Various Response Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: Physicochemical Properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, a compound of interest in various research and development endeavors. The data presented herein is compiled from verified chemical databases.

Physicochemical Data

The quantitative properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Weight | 328.4 g/mol | PubChem[1] |

| 328.3855 | CymitQuimica[2] | |

| Molecular Formula | C17H16N2O3S | PubChem[1], CymitQuimica[2] |

| CAS Number | 109628-27-5 | PubChem[1] |

Synonyms

For comprehensive literature searches and material sourcing, a list of common synonyms for this compound is provided:

Structural and Molecular Relationship

The following diagram illustrates the relationship between the compound's nomenclature, its empirical formula, and its resulting molecular weight.

References

Spectral Properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, also widely known by its designation TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), is a fluorescent probe with significant applications in the study of intracellular zinc. Its ability to form complexes with zinc ions (Zn²⁺) results in a pronounced enhancement of its fluorescence, making it a valuable tool for the detection and imaging of this biologically crucial metal ion. This technical guide provides a comprehensive overview of the spectral properties of this compound, including detailed experimental protocols and visualizations of its mechanism of action. While extensive data on its fluorescence characteristics are available, specific quantitative data for NMR, IR, and mass spectrometry are proprietary and held in spectral databases. This guide will present the available information and provide standardized methodologies for acquiring such data.

Spectral Data Summary

The spectral properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide are summarized below. The fluorescence data is well-documented in the literature, while the NMR, IR, and Mass Spectrometry data are noted as being available in specific databases, though the raw data is not publicly accessible.

Table 1: Fluorescence Spectroscopy Data

| Parameter | Value | Conditions |

| Excitation Maximum (λex) of Zn(this compound)₂ | ~334 nm | In the presence of excess Zn²⁺ |

| Emission Maximum (λem) of Zn(this compound)₂ | ~495 nm | In the presence of excess Zn²⁺, produces a bright blue fluorescence |

| Emission Maximum (λem) of this compound-Zn-Protein | ~470 nm | Ternary complex formed with zinc-bound proteins |

Table 2: UV-Visible Spectroscopy Data

| Parameter | Value | Notes |

| Absorption Maximum (λmax) | Data not publicly available. Expected in the UV range. | The excitation maximum for fluorescence (~334 nm) suggests a significant absorption band in this region. |

| Molar Absorptivity (ε) | Data not publicly available. |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Spectrum | Data Availability | Source |

| ¹H NMR | Spectral data available in commercial databases. | SpectraBase (John Wiley & Sons, Inc.) |

| ¹³C NMR | Spectral data available in commercial databases. | SpectraBase (Aldrich Chemical Company, Inc.) |

Note: Specific chemical shifts (δ), coupling constants (J), and multiplicities are not publicly available in the searched resources.

Table 4: Infrared (IR) Spectroscopy Data

| Technique | Data Availability | Source |

| FT-IR | Spectral data available in commercial databases. | SpectraBase (Aldrich Chemical Company, Inc., KBr Wafer) |

Note: A comprehensive list of characteristic vibrational frequencies (ν) is not publicly available. Expected characteristic peaks would include those for N-H, S=O, C-O, C=N, and aromatic C-H bonds.

Table 5: Mass Spectrometry (MS) Data

| Technique | Data Availability | Notes |

| Electrospray Ionization (ESI-MS) | Data not publicly available. | Expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight (328.39 g/mol ). |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for the analysis of fluorescent probes and quinoline derivatives.

UV-Visible Spectroscopy

-

Objective: To determine the absorption spectrum and molar absorptivity of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or DMSO) at a concentration of 1 mM.

-

From the stock solution, prepare a series of dilutions in the same solvent to final concentrations ranging from 1 µM to 50 µM.

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent using a matched pair of cuvettes.

-

Measure the absorbance of each dilution from 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot absorbance at λmax versus concentration.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission spectra of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide in the absence and presence of Zn²⁺.

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

-

Sample Preparation:

-

Prepare a 10 µM solution of the compound in a suitable buffer (e.g., HEPES or Tris buffer, pH 7.4).

-

For zinc-binding studies, prepare a series of solutions containing 10 µM of the compound and varying concentrations of ZnCl₂ (from 0 to 100 µM).

-

-

Data Acquisition:

-

To determine the emission spectrum, set the excitation wavelength to the absorption maximum (e.g., 334 nm) and scan the emission from 350 to 600 nm.

-

To determine the excitation spectrum, set the emission wavelength to the emission maximum (e.g., 495 nm) and scan the excitation wavelengths from 250 to 450 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra.

-

Determine the excitation and emission maxima (λex and λem).

-

Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration to determine the binding affinity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the IR spectrum, typically from 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, S=O, C-O, aromatic rings).

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (1-10 µM) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern to gain further structural information.

-

Mandatory Visualizations

Zinc Sensing Mechanism of this compound

The following diagram illustrates the interaction of this compound with zinc ions, leading to different fluorescent species. In the absence of zinc, this compound exhibits weak fluorescence. Upon binding to zinc-containing proteins, it forms a ternary complex with an emission maximum around 470 nm. In the presence of free zinc ions, it forms a 2:1 complex, Zn(this compound)₂, which is highly fluorescent with an emission maximum around 495 nm.

Caption: Zinc sensing mechanism of this compound.

General Workflow for Spectroscopic Analysis

The diagram below outlines a typical experimental workflow for the comprehensive spectroscopic characterization of a compound like N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.

Caption: Spectroscopic analysis workflow.

Potential Antibacterial Properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide: A Technical Guide

Disclaimer: As of October 2025, a thorough review of published scientific literature reveals no specific studies detailing the antibacterial properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide. This guide, therefore, extrapolates potential activities, mechanisms, and experimental considerations from research on structurally related quinoline-sulfonamide derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals as a theoretical framework for potential future investigation.

Executive Summary

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide is a hybrid molecule incorporating both a quinoline and a sulfonamide scaffold. Both of these moieties are independently known to be pharmacologically active, with numerous derivatives developed as antibacterial agents. Quinoline-based drugs, such as fluoroquinolones, are known to inhibit bacterial DNA synthesis, while sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.[1] The combination of these two pharmacophores into a single chemical entity presents a compelling case for potential synergistic or novel antibacterial activity. This document outlines the potential antibacterial profile of this compound based on data from analogous structures, proposes relevant experimental protocols for its evaluation, and visualizes potential mechanisms and workflows.

Structural Analogs and Reported Antibacterial Activity

While no data exists for the target compound, numerous studies on quinoline-sulfonamide hybrids demonstrate a promising spectrum of antibacterial action. These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Quantitative Data from Related Compounds

The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported for various quinoline-sulfonamide derivatives against common bacterial strains. This data provides a benchmark for potential efficacy that could be expected from N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.

Table 1: Antibacterial Activity of Hybrid Quinoline-Sulfonamide Cadmium (II) Complex

| Compound | Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC25923 | 19.04 x 10⁻⁵ | 21 |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli ATCC25922 | 609 x 10⁻⁵ | 19 |

Data extracted from a study on hybrid quinoline-sulfonamide metal complexes.[2][3]

Table 2: Antibacterial Activity of a Quinoline-Sulfonamide Hybrid (QS-3)

| Compound | Bacterial Strain | MIC (µg/mL) |

| QS-3 | Pseudomonas aeruginosa | 64 |

Data from a study on quinoline-sulfonamide hybrids targeting bacterial resistance. The study also noted synergistic effects with ciprofloxacin and low cytotoxicity.[4]

Potential Mechanisms of Action

The hybrid nature of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide suggests several potential mechanisms of antibacterial action.

-

Inhibition of DNA Synthesis: The quinoline moiety is a well-established inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[1] By targeting these enzymes, the compound could effectively halt bacterial proliferation.

-

Disruption of Folate Synthesis: The sulfonamide group could act as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking the synthesis of folic acid, an essential nutrient for bacteria. This pathway is absent in humans, making it a selective target.[1]

-

Dual-Target or Synergistic Action: The compound may act on both targets simultaneously, leading to a synergistic effect that could be effective against strains resistant to single-target agents.

-

Metal Chelation: 8-Hydroxyquinoline derivatives are known to chelate metal ions that are essential for bacterial enzyme function. While the target compound has a methoxy group at the 8-position, its metabolism in vivo could potentially expose a hydroxyl group, or the quinoline nitrogen and sulfonamide oxygens could participate in metal coordination.

Visualized Potential Mechanism

Caption: Potential dual-target mechanism of action.

Recommended Experimental Protocols

To empirically determine the antibacterial properties of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, a standardized set of microbiological and toxicological assays is recommended.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Visualization

Caption: Workflow for MIC determination via broth microdilution.

Cytotoxicity Assays

It is crucial to assess the compound's toxicity against mammalian cells to determine its therapeutic index.

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is cultured in appropriate media.

-

Compound Exposure: Cells are seeded in 96-well plates and exposed to serial dilutions of the test compound for a specified period (e.g., 24-48 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the compound concentration that causes 50% cell death.

Conclusion and Future Directions

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide represents an unexplored but promising molecule in the search for new antibacterial agents. Based on the established activity of related quinoline-sulfonamide hybrids, it is reasonable to hypothesize that this compound may exhibit significant antibacterial effects, potentially through a dual-action mechanism that could circumvent existing resistance pathways.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its antibacterial spectrum using the protocols outlined above. Should promising activity be identified, further studies including time-kill kinetics, resistance development assays, and in vivo efficacy models would be warranted to fully characterize its therapeutic potential.

References

- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide for Labile Zinc Pool Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as TSQ or Zinquin, is a widely utilized fluorescent sensor for the detection and quantification of the labile zinc pool within biological systems.[1][2][3] As a membrane-permeable probe, this compound allows for the visualization and measurement of intracellular zinc dynamics, playing a crucial role in understanding the intricate involvement of zinc in cellular signaling, enzymatic activity, and disease pathogenesis.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective application in research and drug development.

Mechanism of Action

This compound is a fluorophore that exhibits a significant increase in fluorescence intensity upon binding to zinc ions.[1] Its mechanism of action is twofold, allowing it to interact with different fractions of the labile zinc pool:

-

Formation of Zn(this compound)2 Complex: In the presence of free or loosely bound zinc ions, two this compound molecules chelate one zinc ion to form a stable 2:1 complex, Zn(this compound)2.[1][5] This complex is characterized by a distinct fluorescence emission maximum.[1]

-

Formation of Ternary this compound-Zn-Protein Adducts: this compound can also form a 1:1:1 ternary complex with zinc that is already bound to proteins.[1][5][6] This interaction allows for the detection of zinc that is part of the metalloproteome. The fluorescence emission of these ternary adducts is typically blue-shifted compared to the Zn(this compound)2 complex.[1][6]

This dual-binding capability makes this compound a versatile tool for probing different components of the cellular labile zinc environment.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound for labile zinc detection, compiled from various studies. This data is essential for the accurate interpretation of experimental results and for comparative analysis.

| Parameter | Value | Species/Condition | Reference |

| Excitation Wavelength (Ex) | ~334 nm | Zn(this compound)2 Complex | [1] |

| Emission Wavelength (Em) | ~495 nm | Zn(this compound)2 Complex | [1] |

| ~470 nm | This compound-Zn-Carbonic Anhydrase | [1][6] | |

| ~470 nm | This compound-Zn-Alcohol Dehydrogenase | [1] | |

| ~480 nm | This compound-Zn-Zinc-Finger Peptide | [1] | |

| Dissociation Constant (Kd) | 1.55 x 10⁻⁷ M | This compound-Zn-Carbonic Anhydrase | [1][6] |

| 4.86 x 10⁻⁵ M | This compound-Zn-Alcohol Dehydrogenase | [1] | |

| Quantum Yield | The quantum yield of the this compound-Zn-Carbonic Anhydrase ternary complex is lower than that of the Zn(this compound)2 complex. | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of labile zinc detection by this compound and a typical experimental workflow for its application in cellular imaging.

Caption: this compound enters the cell and binds to labile zinc, forming distinct fluorescent complexes.

Caption: A generalized workflow for staining cells with this compound for fluorescence microscopy.

Experimental Protocols

Below are detailed methodologies for key experiments using this compound for labile zinc pool detection.

Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy

This protocol is adapted from methodologies described for various cell lines.[1]

Materials:

-

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable buffer

-

Adherent cells cultured on glass coverslips

-

Collagen-coated coverslips (optional, depending on cell type)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO, for example, at a concentration of 10-30 mM. Store aliquots at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles.

-

Cell Preparation: Grow cells to the desired confluency on glass coverslips. For some cell types, coating the coverslips with collagen may be necessary for optimal adherence.

-

Washing: Gently wash the cells three times with DPBS to remove any residual culture medium.

-

This compound Loading: Prepare a working solution of this compound by diluting the stock solution in DPBS to a final concentration of 1-30 µM. The optimal concentration should be determined empirically for each cell type and experimental condition. A common starting concentration is 30 µM.[1]

-

Incubation: Incubate the cells with the this compound working solution at 37°C for 30 minutes in the dark.

-

Washing: After incubation, wash the cells three times with DPBS to remove the excess, unbound this compound.

-

Imaging: Mount the coverslips on a microscope slide with a drop of DPBS. Immediately visualize the cells using a fluorescence microscope equipped with a suitable filter set for UV excitation and blue emission (e.g., Ex/Em = 334/495 nm).[1]

Protocol 2: Quantification of Intracellular this compound and Imaged Zinc

This protocol provides a method to estimate the amount of this compound that has entered the cells and the fraction of cellular zinc it is imaging, based on spectrofluorometry.[1]

Materials:

-

This compound-stained cell suspension

-

Spectrofluorometer

-

Pyrithione (PYR)

-

Zinc chloride (ZnCl₂)

-

N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) - a cell-permeant zinc chelator

Procedure:

-

Prepare a standard curve: Create a standard curve of Zn(this compound)₂ fluorescence versus concentration by adding increasing amounts of this compound to a buffer (e.g., PBS) containing a saturating concentration of ZnCl₂ (e.g., 100 µM).

-

Measure basal fluorescence: Record the fluorescence intensity (F) of a suspension of this compound-stained cells. This represents the fluorescence from both Zn(this compound)₂ and this compound-Zn-protein complexes.

-

Determine total intracellular this compound: To the cell suspension, add pyrithione (e.g., 50 µM) and a saturating concentration of ZnCl₂ (e.g., 100 µM). This will maximize the formation of the highly fluorescent Zn(this compound)₂ complex. Record the maximum fluorescence intensity (Fmax). Using the standard curve, convert Fmax to the concentration of Zn(this compound)₂, which corresponds to the total intracellular concentration of this compound.

-

Estimate imaged zinc: From the basal fluorescence (F) and the standard curve, calculate the initial concentration of zinc bound to this compound.

-

Control for zinc-dependency: To confirm that the fluorescence is zinc-dependent, add the cell-permeant zinc chelator TPEN (e.g., 100 µM) to the cell suspension after measuring Fmax. A significant quenching of the fluorescence signal confirms that it was due to zinc binding.[1][2]

Data Analysis and Interpretation

The analysis of data obtained with this compound requires careful consideration of its dual-binding mechanism.

-

Fluorescence Microscopy: Images will typically show punctate staining, often concentrated around the nucleus, which is characteristic of this compound-Zn-protein adducts.[1][2] An increase in diffuse cytoplasmic fluorescence may indicate the formation of Zn(this compound)₂.[1] Image analysis software can be used to quantify fluorescence intensity in different cellular compartments.

-

Spectrofluorometry: The emission spectrum can provide valuable information. A peak around 470 nm suggests a predominance of this compound-Zn-protein complexes, while a peak closer to 490-495 nm indicates the presence of Zn(this compound)₂.[1][2] Deconvolution of the spectra may be necessary to estimate the relative contributions of each species.

It is important to note that this compound has been shown to image a fraction of the total cellular zinc, with estimates around 8% of the total cellular zinc being accessible to the probe under certain conditions.[1][6]

Conclusion

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) is a powerful and versatile fluorescent sensor for the detection of labile zinc pools in biological systems. Its ability to interact with both free and protein-bound zinc, coupled with its membrane permeability, makes it an invaluable tool for researchers in various fields. By understanding its mechanism of action and employing the detailed protocols provided in this guide, scientists can effectively utilize this compound to unravel the complex roles of zinc in health and disease. As with any fluorescent probe, careful experimental design, proper controls, and thoughtful data interpretation are paramount to obtaining reliable and meaningful results.

References

- 1. This compound, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uow.edu.pk [uow.edu.pk]

- 5. Exploring Time-Resolved Fluorescence Data: A Software Solution for Model Generation and Analysis [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Illuminating Cellular Zinc Dynamics: A Protocol for Using TSQ in Cell Culture

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc is an essential trace element crucial for a myriad of cellular processes, including enzymatic activity, signal transduction, and gene expression. Dysregulation of zinc homeostasis is implicated in various pathological conditions, making the study of intracellular zinc dynamics a key area of research. N-(6-methoxy-8-quinolyl)-para-toluenesulfonamide (TSQ) is a membrane-permeable fluorescent sensor widely used for the detection and quantification of intracellular zinc. Upon binding to zinc, this compound exhibits a significant increase in fluorescence, providing a powerful tool to visualize and measure changes in cellular zinc concentrations. This document provides detailed protocols for the application of this compound in both adherent and suspension cell cultures for analysis by fluorescence microscopy and flow cytometry.

Mechanism of Action

This compound is a lipophilic molecule that readily crosses cell membranes. In the low-dielectric environment of the cell interior, this compound binds to labile zinc ions (Zn²⁺). This binding event forms a stable complex that is highly fluorescent, with an excitation maximum around 334 nm and an emission maximum that can vary depending on the local environment. When this compound binds to free Zn²⁺, it forms a Zn(this compound)₂ complex with an emission maximum around 495 nm. However, within the cellular milieu, this compound can also form a ternary complex with zinc that is already bound to proteins (this compound-Zn-protein), which results in a blue-shifted emission maximum near 470 nm.[1][2] This spectral shift is an important consideration for data interpretation.

Data Presentation

The following table summarizes quantitative data from a study using this compound to quantify intracellular zinc in LLC-PK1 cells. This data can serve as a reference for researchers performing similar experiments.

| Parameter | Value | Cell Type | Reference |

| Intracellular this compound concentration | 29 ± 8 nmol / 10⁶ cells | LLC-PK1 | [1] |

| Intracellular Zn²⁺ bound to this compound | 0.71 ± 0.14 nmol Zn²⁺ / 10⁶ cells | LLC-PK1 | [1] |

| Dissociation constant (Kd) of this compound-Zn-Carbonic Anhydrase | 1.55 x 10⁻⁷ M | In vitro | [2] |

Experimental Protocols

Reagent Preparation

This compound Stock Solution (10 mM):

-

Dissolve 3.28 mg of this compound (MW: 328.39 g/mol ) in 1 mL of dimethyl sulfoxide (DMSO).

-

Mix thoroughly by vortexing until the powder is completely dissolved.

-

Aliquot and store at -20°C, protected from light.

This compound Working Solution (1-50 µM):

-

On the day of the experiment, dilute the 10 mM this compound stock solution to the desired final concentration in a suitable buffer, such as Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).

-

The optimal concentration should be determined empirically for each cell type and experimental condition, but a starting concentration of 30 µM is often used.[1][3]

-

Note: The working solution should be prepared fresh and used immediately. Protect from light.

Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy

This protocol is suitable for visualizing intracellular zinc in cells grown on coverslips or in imaging plates.

-

Cell Seeding: Seed cells on sterile glass coverslips or in appropriate cell culture imaging dishes/plates to achieve a confluency of 50-70% on the day of the experiment.

-

Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed DPBS or HBSS to remove any residual serum and phenol red from the culture medium.

-

This compound Loading: Add the freshly prepared this compound working solution to the cells and incubate for 30 minutes at 37°C in the dark.[1][3]

-

Washing: After incubation, remove the this compound loading solution and wash the cells three times with DPBS or HBSS to remove any extracellular probe.[1][3]

-

Imaging: Mount the coverslips on a microscope slide with a drop of mounting medium. For cells in imaging dishes/plates, add fresh DPBS or imaging buffer.

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with a DAPI filter set or similar optics suitable for excitation around 334 nm and emission detection between 450-500 nm.[3]

Protocol 2: Staining of Suspension Cells for Flow Cytometry

This protocol is designed for the quantitative analysis of intracellular zinc in single-cell suspensions.

-

Cell Preparation: Harvest suspension cells or detach adherent cells using a gentle, non-enzymatic method. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Resuspend the cell pellet in DPBS or HBSS and repeat the centrifugation step.

-

Cell Counting: Resuspend the cells in a small volume of buffer and perform a cell count to adjust the cell density to approximately 1 x 10⁶ cells/mL.

-

This compound Loading: Add an equal volume of 2X this compound working solution to the cell suspension to achieve the desired final concentration. Incubate for 30 minutes at 37°C in the dark, with occasional gentle mixing.

-

Washing: After incubation, add 5 volumes of cold DPBS or HBSS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Resuspension: Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis (e.g., FACS buffer: DPBS with 1% FBS and 0.1% sodium azide).

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer using UV or violet laser excitation and a blue emission filter (e.g., 450/50 nm bandpass).

Mandatory Visualizations

Caption: Experimental workflow for using this compound in cell culture.

Caption: this compound-based detection of intracellular zinc signaling.

References

Application Notes and Protocols for Zinc Imaging in Brain Tissue using N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (TSQ)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide, commonly known as TSQ, for the fluorescent imaging of zinc in brain tissue. This compound is a cell-permeable fluorescent sensor that exhibits an increase in fluorescence intensity upon binding to zinc, making it a valuable tool for studying the distribution and dynamics of this essential metal ion in neurological research.

Introduction

Zinc is a crucial trace element in the central nervous system, where it plays a vital role in a myriad of physiological processes, including neurotransmission, synaptic plasticity, and gene expression.[1] Dysregulation of zinc homeostasis has been implicated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2] Consequently, methods for the accurate detection and quantification of zinc in brain tissue are of paramount importance for both basic research and the development of novel therapeutic strategies.

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound) is a well-established fluorescent probe for the detection of intracellular zinc.[3][4][5][6] Its lipophilic nature allows it to readily cross cell membranes, enabling the visualization of intracellular zinc pools.[2] Upon binding to zinc, this compound forms a fluorescent complex, providing a means to image zinc distribution within cells and tissues.

Principle of Detection

This compound itself is weakly fluorescent. However, upon forming a complex with zinc, its fluorescence quantum yield increases significantly. In a cellular environment, this compound can form a ternary complex with zinc and proteins (this compound-Zn-protein), which exhibits a distinct fluorescence emission.[5][7] This interaction allows for the visualization of protein-associated zinc. Additionally, under conditions of higher zinc concentration, a 2:1 complex of this compound and zinc (Zn(this compound)₂) can form, which has different spectral properties.[5] The fluorescence signal from this compound can be detected using standard fluorescence microscopy techniques.

Data Presentation

The following table summarizes the key quantitative data related to the use of this compound for zinc imaging.

| Parameter | Value | Reference |

| Excitation Maximum (this compound-Zn-Protein) | ~360 nm | [3] |

| Emission Maximum (this compound-Zn-Protein) | ~470 nm | [5][7] |

| Excitation Maximum (Zn(this compound)₂) ** | Not specified | |

| Emission Maximum (Zn(this compound)₂) ** | ~490 nm | [5] |

| Dissociation Constant (Kd) for this compound-Zn-Carbonic Anhydrase | 1.55 x 10⁻⁷ M | [7] |

| Recommended this compound Staining Concentration for Brain Slices | 4.5 µM | [8] |

| Recommended Staining Time for Brain Slices | 90 seconds | [8] |

Experimental Protocols

This section provides a detailed protocol for the fluorescent staining of zinc in unfixed brain sections using this compound.

Materials

-

N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide (this compound)

-

Physiological saline (0.9% NaCl, pH 7.2)

-